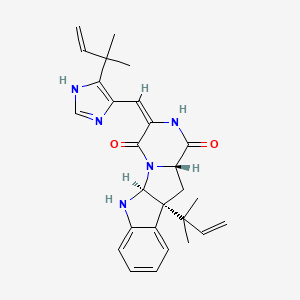

Roquefortine E

Description

from an Australian isolate of Gymnoascus reessii; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIOWQHMDDCDD-HJILTBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017682 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871982-52-4 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Roquefortine E Production by the Fungus Gymnoascus reessii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E, a diketopiperazine alkaloid, is a secondary metabolite produced by the fungus Gymnoascus reessii. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism. Due to the limited specific data on this compound from Gymnoascus reessii, this document synthesizes available information and draws parallels from the extensively studied, structurally related mycotoxin Roquefortine C, primarily produced by Penicillium species. This guide covers the known production of secondary metabolites by G. reessii, offers detailed, adaptable experimental protocols for fungal cultivation, metabolite extraction, and analysis, and presents a hypothetical biosynthetic pathway and regulatory network for this compound production. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this and other bioactive fungal metabolites.

Introduction to Gymnoascus reessii and this compound

Gymnoascus reessii is a soil-dwelling ascomycete fungus belonging to the family Gymnoascaceae. This genus is known for producing a variety of bioactive secondary metabolites. Among these is this compound, a member of the diketopiperazine class of natural products. While research specifically detailing the bioactivity and production of this compound from G. reessii is limited, the roquefortine family of alkaloids, in general, exhibits a range of biological activities, including neurotoxic properties. The structural similarity of this compound to the more extensively studied Roquefortine C suggests potential for interesting bioactivities, making it a target of interest for natural product research and drug discovery.

Data Presentation: Secondary Metabolite Production

Table 1: Roquefortine C Production by Penicillium roqueforti in Liquid Culture

| Strain | Medium | Temperature (°C) | Incubation Time (days) | Maximum Yield (mg/L) | Reference |

| P. roqueforti (unspecified strain) | Sucrose (15%) - Yeast Extract (2%) | 25 | 16 | ~100 (in mycelium) | [1] |

| P. roqueforti (unspecified strain) | Sucrose (15%) - Yeast Extract (2%) | 15 | 49 | 60-70% of 25°C yield | [1] |

| P. roqueforti CECT 2905 (wild-type) | Not specified | Not specified | Not specified | ~333 µg/g | [2] |

Note: This data is for Roquefortine C from Penicillium roqueforti and is provided as a reference due to the lack of specific quantitative data for this compound from Gymnoascus reessii.

Experimental Protocols

The following protocols are generalized methodologies adapted from studies on Gymnoascus species and the extraction of diketopiperazine alkaloids. Researchers should optimize these protocols for their specific G. reessii strain and research objectives.

Fungal Cultivation

This protocol describes a general method for the cultivation of Gymnoascus reessii for the production of secondary metabolites.

-

Strain Acquisition and Maintenance: Obtain a pure culture of Gymnoascus reessii. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage and subculture onto fresh PDA plates for activation before use.

-

Inoculum Preparation:

-

Grow the fungus on PDA plates at 25-28°C for 7-14 days until sufficient mycelial growth is observed.

-

Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Alternatively, cut out agar plugs (approximately 1 cm²) from the growing edge of the mycelium.

-

-

Liquid Culture for Metabolite Production:

-

Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium (e.g., Yeast Extract Sucrose Broth - YES Broth: 2% yeast extract, 15% sucrose).

-

Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

-

Inoculate the flasks with the spore suspension or agar plugs.

-

Incubate the cultures at 25-28°C on a rotary shaker (e.g., 150-180 rpm) for 14-21 days. The optimal incubation time for this compound production should be determined empirically through a time-course study.

-

Experimental Workflow for Fungal Cultivation

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction of diketopiperazine alkaloids from fungal cultures.

-

Separation of Mycelium and Culture Broth: After incubation, separate the mycelial mass from the culture broth by filtration (e.g., through cheesecloth or a Büchner funnel).

-

Mycelial Extraction:

-

Dry the mycelium (e.g., by lyophilization or in an oven at 40-50°C).

-

Grind the dried mycelium to a fine powder.

-

Extract the powdered mycelium with an organic solvent such as ethyl acetate, methanol, or a mixture of chloroform and methanol (e.g., 2:1 v/v). Perform the extraction multiple times (e.g., 3 times) with shaking or sonication.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

-

-

Culture Filtrate Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate. Repeat the extraction (e.g., 3 times).

-

Combine the organic layers and evaporate to dryness under reduced pressure to yield the crude filtrate extract.

-

-

Fractionation and Purification (Optional but Recommended):

-

The crude extracts can be further purified using chromatographic techniques.

-

Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to perform an initial cleanup and fractionation of the crude extract.

-

Column Chromatography: Employ silica gel or C18 reversed-phase column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative or semi-preparative HPLC, typically with a C18 column and a methanol-water or acetonitrile-water mobile phase.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol or acetonitrile. The specific gradient should be optimized for the separation of this compound.

-

Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for this compound (requires determination via a UV scan).

-

Quantification: Use an external standard of purified this compound to create a calibration curve.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS provides high sensitivity and selectivity for the detection and quantification of this compound.

-

The mass spectrometer can be operated in either positive or negative ion mode, depending on which provides a better signal for the compound.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific quantification, especially in complex matrices.

-

Biosynthesis of this compound (Hypothetical Pathway)

The biosynthetic pathway for this compound in Gymnoascus reessii has not been elucidated. However, the pathway for the structurally similar Roquefortine C in Penicillium species is well-characterized and serves as a strong predictive model. Roquefortine alkaloids are derived from the amino acids L-tryptophan and L-histidine.

The proposed pathway likely involves the following key steps:

-

Diketopiperazine Formation: A non-ribosomal peptide synthetase (NRPS) condenses L-tryptophan and L-histidine to form the diketopiperazine scaffold, histidyl-tryptophanyl-diketopiperazine (HTD).

-

Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety.

-

Further Modifications: Additional enzymatic steps, such as oxidations and rearrangements, would lead to the final structure of this compound. The exact nature of these modifications that differentiate this compound from Roquefortine C would need to be determined experimentally.

Hypothetical Biosynthetic Pathway of this compound

Regulation of this compound Production (Hypothetical Model)

The regulation of secondary metabolism in fungi is a complex process involving both pathway-specific and global regulators. For this compound production in Gymnoascus reessii, a hierarchical regulatory network is likely in place, which can be modeled based on known mechanisms in related fungi.

-

Pathway-Specific Regulation: The biosynthetic gene cluster for this compound likely contains a gene encoding a specific transcription factor (e.g., a Zn(II)2Cys6-type) that directly activates the expression of the other genes within the cluster.

-

Global Regulation:

-

Velvet Complex: This is a key regulatory system in many fungi, consisting of proteins such as VeA, VelB, and LaeA. The velvet complex is responsive to environmental cues like light and is known to control the expression of secondary metabolite gene clusters.

-

LaeA: A global regulator that often acts as a positive regulator of secondary metabolism by influencing chromatin remodeling, making biosynthetic gene clusters accessible for transcription.

-

Environmental Factors: The production of this compound is likely influenced by environmental conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature. These factors can trigger signaling cascades that ultimately impact the expression of the biosynthetic genes.

-

Hypothetical Regulatory Network for this compound Production

Conclusion and Future Directions

Gymnoascus reessii is a confirmed producer of the diketopiperazine alkaloid this compound. While specific research on the production and bioactivity of this compound from this particular fungus is in its infancy, the established knowledge of the closely related Roquefortine C from Penicillium species provides a strong foundation for future investigations. This guide has provided adaptable experimental protocols and hypothetical biosynthetic and regulatory pathways to aid researchers in this endeavor.

Future research should focus on:

-

Optimization of culture conditions to maximize the yield of this compound from Gymnoascus reessii.

-

Full elucidation of the this compound biosynthetic gene cluster and the functions of the encoded enzymes.

-

Investigation of the regulatory mechanisms controlling this compound production in G. reessii.

-

Comprehensive evaluation of the biological activities of purified this compound to determine its potential for drug development.

By addressing these research gaps, the scientific community can unlock the full potential of Gymnoascus reessii as a source of novel bioactive compounds.

References

- 1. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PrlaeA Affects the Production of Roquefortine C, Mycophenolic Acid, and Andrastin A in Penicillium roqueforti, but It Has Little Impact on Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Roquefortine E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a naturally occurring isoprenylated diketopiperazine, a class of compounds known for a wide range of biological activities. First identified from the soil ascomycete Gymnoascus reessii, its discovery expanded the known chemical diversity of the roquefortine family of alkaloids, previously thought to be exclusive to Penicillium species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, drawing upon available scientific literature and inferring methodologies from the closely related and well-studied analogue, Roquefortine C. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery of this compound

This compound was first reported in 2005 by Clark et al. following a screening program of secondary metabolites from an Australian isolate of the soil fungus Gymnoascus reessii. This discovery was significant as it was the first time a roquefortine-type alkaloid had been isolated from a genus other than Penicillium. The producing organism, Gymnoascus reessii, is an ascomycete found in soil and is known to produce a variety of other bioactive secondary metabolites. The initial investigation also led to the isolation of the known compound Roquefortine C from the same fungal extract.

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound from the primary literature is not widely available, a general methodology can be constructed based on the established procedures for isolating similar diketopiperazine alkaloids from fungal cultures. The following protocols are based on methods reported for the isolation of Roquefortine C and other fungal metabolites.

Fungal Cultivation and Fermentation

-

Organism: Gymnoascus reessii (Australian soil isolate).

-

Culture Medium: A suitable nutrient-rich medium for fungal growth and secondary metabolite production would be employed. Common media for such purposes include Potato Dextrose Agar (PDA) for initial cultivation and liquid broths like Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth for large-scale fermentation.

-

Fermentation Conditions: The fungus would be cultured in liquid medium under static or shaking conditions at a controlled temperature, typically between 25-28°C, for a period of several weeks to allow for sufficient biomass and secondary metabolite accumulation.

Extraction of Fungal Metabolites

-

Separation of Mycelia and Broth: After the fermentation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Both the mycelia and the culture filtrate are typically extracted with an organic solvent to capture a broad range of secondary metabolites. A common solvent of choice is ethyl acetate due to its ability to extract compounds of medium polarity. The extraction is usually performed multiple times to ensure a high yield.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation (VLC or MPLC): The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column. A stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to separate the components into fractions of varying polarity.

-

Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography, often with a Sephadex LH-20 column and methanol as the mobile phase. This step separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is used to achieve high-purity isolation of the target compound. Fractions are collected and monitored by UV detection.

Caption: General workflow for the isolation of this compound.

Data Presentation

Due to the limited availability of the primary full-text publication, a comprehensive table of quantitative data for this compound cannot be definitively compiled. However, based on the analysis of related compounds and the initial discovery report, the following tables outline the expected and known physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism |

| This compound | C22H25N5O3 | 407.47 | Gymnoascus reessii |

| Roquefortine C | C22H23N5O2 | 389.45 | Penicillium roqueforti |

Table 2: Spectroscopic Data for Roquefortine C (for comparison)

Note: Detailed spectroscopic data for this compound is not publicly available. The data for Roquefortine C is provided as a reference.

| ¹³C NMR (CDCl₃, 125 MHz) δ | ¹H NMR (CDCl₃, 500 MHz) δ |

| 14.3 | 1.45 (s, 3H) |

| 21.7 | 1.55 (s, 3H) |

| 40.8 | 3.20 (dd, J = 15.0, 5.0 Hz, 1H) |

| 55.6 | 3.65 (dd, J = 15.0, 2.5 Hz, 1H) |

| 60.6 | 4.20 (m, 1H) |

| 111.2 | 5.10 (d, J = 10.5 Hz, 1H) |

| 113.1 | 5.20 (d, J = 17.5 Hz, 1H) |

| 114.8 | 6.10 (dd, J = 17.5, 10.5 Hz, 1H) |

| 115.0 | 6.80 (s, 1H) |

| 116.6 | 7.10-7.30 (m, 4H) |

| 117.4 | 7.55 (s, 1H) |

| 122.7 | 7.60 (s, 1H) |

| 128.8 | 8.20 (br s, 1H) |

| 128.9 | 11.80 (br s, 1H) |

| 129.9 | |

| 130.0 | |

| 132.0 | |

| 133.2 | |

| 134.1 | |

| 134.2 | |

| 145.3 | |

| 160.0 | |

| 166.5 | |

| 168.0 |

Structure Elucidation

The structure of this compound was determined by detailed spectroscopic analysis, a standard practice in natural product chemistry. This process involves a combination of techniques to piece together the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass of the molecule, allowing for the calculation of its molecular formula (C22H25N5O3).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Comparison with Known Compounds: The spectroscopic data of this compound would have been compared with that of the known co-isolate, Roquefortine C, to identify similarities and differences in their structures.

Biological Activity and Signaling Pathways

Information regarding the specific biological activity of this compound is limited in the publicly available literature. However, the broader class of diketopiperazines exhibits a wide range of pharmacological effects. Roquefortine C, a close analogue, is known to be a neurotoxin. Other diketopiperazines have been reported to possess antibacterial, antifungal, and cytotoxic activities.

Given the structural similarity to other bioactive diketopiperazines, it is plausible that this compound could interact with various cellular targets. The diagram below illustrates a generalized view of potential cellular signaling pathways that are often modulated by bioactive small molecules. Further research is needed to determine the specific molecular targets and mechanisms of action of this compound.

Caption: Generalized signaling pathway potentially affected by this compound.

Conclusion and Future Directions

The discovery of this compound from Gymnoascus reessii has opened new avenues for research into the chemical diversity and biosynthetic capabilities of fungi beyond the well-studied Penicillium genus. While the foundational work on its isolation and structure has been laid, there remains a significant need for further investigation. The lack of detailed, publicly accessible experimental data and comprehensive biological activity studies presents a clear opportunity for future research. Elucidating the biosynthetic pathway of this compound, exploring its full pharmacological potential, and identifying its specific molecular targets will be crucial steps in determining its value as a lead compound in drug discovery programs. This technical guide serves as a starting point for researchers aiming to build upon the initial discovery and unlock the full potential of this unique natural product.

The Biosynthesis Pathway of Roquefortine Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of roquefortine alkaloids, a class of fungal secondary metabolites with notable neurotoxic and antimicrobial properties. This document details the core biosynthetic pathway to Roquefortine C, its subsequent conversion to other alkaloids like meleagrin and oxaline, and the genetic machinery governing these transformations. It is designed to be a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction to Roquefortine Alkaloids

Roquefortine C is a prominent mycotoxin produced by several species of the genus Penicillium, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1] The core structure of roquefortine alkaloids is a diketopiperazine derived from the amino acids L-tryptophan and L-histidine.[1][2] While Roquefortine C is the central compound in this family, further enzymatic modifications in some Penicillium species, such as P. chrysogenum, lead to a diverse array of related alkaloids, including Roquefortine D, glandicolines, meleagrin, and oxaline.[3][4] The biological activities of these compounds, ranging from neurotoxicity to potential anticancer properties, make their biosynthetic pathway a subject of significant scientific interest.[5]

The Core Biosynthetic Pathway to Roquefortine C

The biosynthesis of Roquefortine C is a multi-step enzymatic process initiated by the condensation of L-tryptophan and L-histidine. The pathway is encoded by a gene cluster, which in P. roqueforti is a streamlined version of the more extensive cluster found in other species like P. chrysogenum.[6][7][8]

The key steps in the biosynthesis of Roquefortine C are:

-

Diketopiperazine Formation: The pathway begins with the condensation of L-histidine and L-tryptophan to form the cyclodipeptide histidyltryptophanyldiketopiperazine (HTD). This reaction is catalyzed by a dimodular nonribosomal peptide synthetase (NRPS) named Roquefortine Dipeptide Synthetase (RDS), encoded by the rds (roqA) gene.[1][2]

-

A Branching Point: Following the formation of HTD, the pathway branches.[4][9]

-

Dehydrogenation First: HTD can be dehydrogenated by the FAD-dependent dehydrogenase Roquefortine D Dehydrogenase (RDH), encoded by the rdh (roqR) gene, to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).[2][9]

-

Prenylation First: Alternatively, HTD can be directly prenylated at the C3 position of the indole ring of the tryptophan moiety by the enzyme Roquefortine Prenyltransferase (RPT), encoded by the rpt (roqD) gene, to yield Roquefortine D.[2][9]

-

-

Final Steps to Roquefortine C:

The predominant route may vary between different fungal species.[7]

Downstream Modifications: The Path to Meleagrin and Oxaline

While P. roqueforti primarily produces Roquefortine C, other species like P. chrysogenum and P. oxalicum possess additional enzymes that further modify this core structure, leading to more complex alkaloids.[3][10][11]

-

Formation of Glandicoline A and B: Roquefortine C can be converted to Glandicoline A and subsequently to Glandicoline B through the action of two monooxygenases, RoqM (nox) and RoqO (sro).[4]

-

Synthesis of Meleagrin and Oxaline: Glandicoline B serves as a precursor for meleagrin and oxaline. A methyltransferase, RoqN (gmt), catalyzes the methylation of Glandicoline B to produce meleagrin.[3][4] In some species, a second methyltransferase, OxaC, can further methylate meleagrin to yield oxaline.[3][11]

Genetic Organization: The Roquefortine Gene Cluster

The genes encoding the enzymes for roquefortine biosynthesis are organized in a gene cluster. In P. roqueforti, this cluster is relatively simple, containing the core genes rds, rdh, and rpt, as well as a methyltransferase (gmt) of less defined function in this species.[1][6] In contrast, the homologous cluster in P. chrysogenum is larger and includes the additional genes (roqM and roqO) necessary for the conversion of Roquefortine C to glandicolines and subsequently meleagrin.[6]

Quantitative Data

The production of roquefortine alkaloids can vary significantly depending on the fungal strain and culture conditions. The following tables summarize some of the quantitative data available in the literature.

| Fungal Strain | Culture Medium | Roquefortine C Production | Reference |

| Penicillium roqueforti (21 isolates) | Yeast Extract Sucrose (YES) | 25.6 - 426.7 µg/g | [12] |

| Penicillium roqueforti (21 isolates) | Reconstituted Skim Milk (10%) | 26.9 - 488 µg/g | [12] |

| Penicillium roqueforti | Yeast Extract Sucrose (YES) | 0.18 - 8.44 mg/L | [13] |

| Penicillium roqueforti | Milk (20°C, 14 days) | 0.06 - 3.08 mg/L | [13] |

| Sample Type | Number of Samples | Roquefortine C Concentration Range | Reference |

| Blue-veined Cheeses | 10 | >0.1 - 3.6 µg/g | [12] |

| Blue-veined Cheeses | Not specified | 0.05 - 1.47 mg/kg | [13] |

| Market Blue Cheeses | Not specified | up to 6.8 mg/kg | [14] |

| Blue Cheese | 12 | Average of 0.42 µg/g | [14] |

| Blue Cheese Dressing | 2 | Average of 0.045 µg/g | [14] |

| Genetic Modification | Fungal Strain | Effect on Roquefortine C Production | Reference |

| Silencing of rds or rpt genes | Penicillium roqueforti | 50% reduction | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the roquefortine biosynthesis pathway. These protocols are based on established methods and may require optimization for specific experimental conditions.

Extraction and Quantification of Roquefortine C from Fungal Cultures by HPLC

Objective: To extract and quantify Roquefortine C from Penicillium cultures.

Materials:

-

Fungal mycelium grown on solid or in liquid medium.

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Roquefortine C standard (Sigma-Aldrich or equivalent)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or MS detector.

Procedure:

-

Extraction:

-

Harvest fungal mycelium from the culture medium by filtration.

-

Lyophilize the mycelium and grind it to a fine powder.

-

Extract a known weight of the powdered mycelium with ethyl acetate (e.g., 1 g of mycelium in 20 mL of ethyl acetate) by shaking for 1 hour at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more and pool the supernatants.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Sample Preparation for HPLC:

-

Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 320 nm or by mass spectrometry (MS) for higher specificity and sensitivity.[15][16]

-

Quantification: Prepare a standard curve using a series of known concentrations of Roquefortine C standard. Calculate the concentration of Roquefortine C in the sample by comparing its peak area to the standard curve.[15]

-

RNA-Mediated Gene Silencing in Penicillium roqueforti

Objective: To silence the expression of a target gene in the roquefortine biosynthesis pathway to study its function.

Materials:

-

Penicillium roqueforti strain

-

Plasmid vector for RNA interference (RNAi) (e.g., containing a strong promoter driving the expression of a hairpin construct)

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Selective medium (containing an appropriate antibiotic for plasmid selection)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

Construct Design:

-

Select a unique fragment (300-500 bp) of the target gene.

-

Clone this fragment into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

-

-

Protoplast Preparation and Transformation:

-

Grow P. roqueforti in a suitable liquid medium.

-

Harvest the mycelium and incubate it with the protoplasting enzyme solution to digest the cell walls.

-

Collect the protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the RNAi plasmid using a PEG-CaCl₂-mediated method.[17][18]

-

Plate the transformed protoplasts on a selective regeneration medium.

-

-

Selection and Verification of Transformants:

-

Isolate colonies that grow on the selective medium.

-

Confirm the integration of the RNAi cassette by PCR.

-

-

Analysis of Gene Silencing:

-

Grow the transformants and the wild-type strain under conditions that induce roquefortine production.

-

Extract total RNA from the mycelium.

-

Perform qRT-PCR to quantify the transcript levels of the target gene in the transformants relative to the wild-type strain. A significant reduction in transcript levels indicates successful gene silencing.[19]

-

-

Metabolite Analysis:

-

Extract and analyze the secondary metabolites from the silenced and wild-type strains using the HPLC method described above to determine the effect of gene silencing on roquefortine production.

-

Heterologous Expression of Biosynthetic Genes in a Fungal Host

Objective: To express a gene or a set of genes from the roquefortine pathway in a heterologous fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) to characterize enzyme function.

Materials:

-

Heterologous host strain (e.g., A. oryzae)

-

Expression vector(s) with a strong, inducible promoter (e.g., alcA promoter)

-

Genomic DNA from the source Penicillium species

-

Restriction enzymes, DNA ligase, and other molecular cloning reagents

-

Protoplasting and transformation reagents for the host fungus.

Procedure:

-

Gene Cloning and Vector Construction:

-

Amplify the gene(s) of interest from the genomic DNA of the Penicillium strain.

-

Clone the gene(s) into the expression vector under the control of the inducible promoter. For multi-gene clusters, several genes can be cloned into a single vector or co-transformed on separate vectors.

-

-

Host Transformation:

-

Prepare protoplasts from the heterologous host fungus.

-

Transform the protoplasts with the expression vector(s).

-

Select for transformants on an appropriate selective medium.

-

-

Gene Expression and Metabolite Production:

-

Grow the transformant in a non-inducing medium.

-

Transfer the mycelium to a medium containing an inducer (e.g., ethanol or threonine for the alcA promoter) to induce the expression of the heterologous gene(s).

-

If necessary, feed the culture with the substrate of the expressed enzyme.

-

-

Analysis:

-

Extract the metabolites from the culture medium and/or mycelium.

-

Analyze the extracts by HPLC or LC-MS to detect the product of the heterologously expressed enzyme(s).

-

Visualizations

The following diagrams illustrate the core biosynthetic pathway of roquefortine alkaloids and a general workflow for gene silencing experiments.

Caption: Biosynthetic pathway of Roquefortine C and related alkaloids.

Caption: General workflow for RNA-mediated gene silencing in fungi.

Conclusion

The biosynthesis of roquefortine alkaloids is a fascinating example of fungal secondary metabolism, involving a modular enzymatic machinery and a branched pathway that leads to a variety of bioactive compounds. This guide provides a foundational understanding of this pathway, from the initial condensation of amino acid precursors to the formation of complex downstream products. The provided data and experimental protocols offer a starting point for researchers aiming to further elucidate the intricacies of this pathway, engineer novel alkaloid structures, or develop strategies to control the production of these mycotoxins in food and other environments. Further research into the specific kinetics and regulatory mechanisms of the biosynthetic enzymes will be crucial for a complete understanding and effective manipulation of roquefortine alkaloid production.

References

- 1. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A natural short pathway synthesizes roquefortine C but not meleagrin in three different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Comparison of growth characteristics and roquefortin C production ofPenicillium roqueforti from blue-veined cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roquefortine C occurrence in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PrlaeA Affects the Production of Roquefortine C, Mycophenolic Acid, and Andrastin A in Penicillium roqueforti, but It Has Little Impact on Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Secondary Metabolite Profile of Gymnoascus reessii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the fungus Gymnoascus reessii, a member of the Onygenales order. This document synthesizes available data on the chemical diversity of its metabolic profile, outlines generalized experimental protocols for the extraction and analysis of these compounds, and presents logical workflows relevant to their study. While Gymnoascus reessii and related species in the Onygenales order are recognized for their potential to produce a rich array of bioactive compounds, it is important to note that detailed quantitative data and specific elucidated signaling pathways for G. reessii are not extensively documented in currently available scientific literature.[1][2][3][4][5]

Known Secondary Metabolites of Gymnoascus reessii

Gymnoascus reessii has been shown to produce a variety of secondary metabolites, many of which exhibit interesting biological activities. These compounds belong to diverse chemical classes, including butenolides, polyenylpyrroles, polyenylfurans, and indoloditerpenoids. A summary of the identified metabolites is provided below. It is critical to note that quantitative yield data for these compounds are largely unavailable in the reviewed literature; therefore, the table focuses on the identified compounds and their general class.

| Compound Class | Specific Metabolites Identified | Source/Reference |

| Aromatic Butenolides | Gymnoascolide A, Gymnoascolide B, Gymnoascolide C | [6][7] |

| Polyenylpyrroles | Rumbrin, Auxarconjugatin A, 12E-Isorumbrin | Clark et al. |

| Polyenylfurans | Gymnoconjugatin A, Gymnoconjugatin B | Clark et al. |

| Indoloditerpenoids | Gymnoascole acetate | [7] |

| Other | Roquefortine E, (3E, 5E)-2, 5-dihydroxy-2,7-dihydrooxepine-3-carboxylic anhydride | [7] |

Note: The effect of halide salts on the production of polyenylpyrroles has been observed, suggesting that culture conditions can be manipulated to alter the metabolic profile. Specifically, the addition of NaCl enhances the production of chloropolyenylpyrroles, while NaBr favors the formation of bromo- and dechloro-analogues.[8][9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the extraction and purification of every specific secondary metabolite from Gymnoascus reessii are not consistently available in the literature. Therefore, this section provides a generalized workflow based on common practices for fungal secondary metabolite research.

Fungal Cultivation and Fermentation

A generalized workflow for the cultivation of Gymnoascus reessii for secondary metabolite production is outlined below. The specific media composition and culture conditions can significantly influence the metabolic profile.

References

- 1. Secondary Metabolites of Onygenales Fungi Exemplified by Aioliomyces pyridodomos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Secondary Metabolites of Onygenales Fungi Exemplified by Aioliomyces pyridodomos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The effect of halide salts on the production of Gymnoascus reessii polyenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

Roquefortine E: A Technical Guide for Researchers

CAS Number: 871982-52-4

This technical guide provides a comprehensive overview of Roquefortine E, a diketopiperazine fungal metabolite. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential applications of this natural product. While data specific to this compound is emerging, this guide also draws upon the more extensive research on its structural analog, Roquefortine C, to provide a broader context for its potential mechanisms and areas of investigation.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule produced by the fungus Gymnoascus reessii.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 871982-52-4 | [1][][4][5] |

| Molecular Formula | C₂₇H₃₁N₅O₂ | [1][][4][5] |

| Molecular Weight | 457.6 g/mol | [1][][4] |

| Appearance | Solid | [1] |

| Purity | >95% (by HPLC) | [][4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| Initial Source | Gymnoascus reessii | [1][2] |

Biological Activity and Potential Applications

This compound is an analog of Roquefortine C and is classified as a diketopiperazine fungal metabolite.[1][][4] It has been identified as an antimitotic agent and a selective, though weakly active, antitumor agent.[][4] The broader family of roquefortine alkaloids, which includes Roquefortine C, is known for a range of bioactivities, including neurotoxic effects and antimicrobial properties against Gram-positive bacteria.[6][7][8]

The mechanism of action for the closely related Roquefortine C involves the inhibition of rat and human cytochrome P450 enzymes.[6][8] This interaction is characterized by the binding of an amino function to the heme iron of the cytochrome, leading to a type II difference spectrum.[6] Given the structural similarity, it is plausible that this compound may exhibit similar interactions with cytochrome P450 enzymes, a hypothesis that warrants further investigation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in the public domain. However, based on its described biological activities, a general methodology for assessing its cytotoxic and antimitotic effects can be outlined.

General Cytotoxicity Assay (MTT Assay) Workflow

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cultured cell lines.

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., A549, K562, MCF-7, HepG2) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Remove the growth medium from the 96-well plates and replace it with a medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using appropriate software.

-

Signaling and Biosynthetic Pathways

Specific signaling pathways directly modulated by this compound have not yet been elucidated. However, the biosynthetic pathway of its precursor, Roquefortine C, is well-characterized and provides insight into the formation of this class of compounds.

Roquefortine C Biosynthetic Pathway

The biosynthesis of Roquefortine C begins with the condensation of L-tryptophan and L-histidine.[9][10] This initial step is catalyzed by a nonribosomal peptide synthetase (NRPS).[9] The resulting dipeptide undergoes a series of enzymatic modifications, including prenylation and dehydrogenation, to yield Roquefortine C.[9] Roquefortine C then serves as a key precursor for other complex alkaloids like meleagrin and oxaline.[10][11]

Future Directions

The characterization of this compound as an antimitotic and weakly antitumor agent suggests that further investigation into its mechanism of action is warranted. Future research could focus on:

-

Elucidating the specific molecular targets of this compound that contribute to its antimitotic activity.

-

Investigating its interaction with cytochrome P450 enzymes to determine if it shares the inhibitory properties of Roquefortine C.

-

Exploring its potential synergistic effects with other chemotherapeutic agents.

-

Conducting more extensive cytotoxicity screening against a broader panel of cancer cell lines.

The information presented in this guide provides a foundation for further research into this compound. As a unique natural product, it holds potential for the development of new therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Roquefortine | C22H23N5O2 | CID 21608802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roquefortine C - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Roquefortine E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a notable isoprenylated diketopiperazine, a class of natural products with diverse biological activities. First isolated from an Australian soil-derived ascomycete, Gymnoascus reessii, this technical guide synthesizes the available physicochemical data for this compound. This document provides a summary of its known properties, detailed experimental methodologies for its isolation, and spectroscopic data for its characterization. Due to the limited research on this specific roquefortine analogue, information regarding its biological signaling pathways is not yet available. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from the more extensively studied Roquefortine C, as they are distinct chemical entities.

| Property | Data | Citation |

| Molecular Formula | C₂₇H₃₁N₅O₂ | |

| Molecular Weight | 457.57 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| CAS Number | 871982-52-4 |

Note: Data for appearance, melting point, optical rotation, and solubility are not available in the reviewed literature. Further experimental characterization is required to determine these properties.

Experimental Protocols

Isolation of this compound from Gymnoascus reessii

The following protocol is based on the initial discovery and isolation of this compound[1][2]. The workflow for this process is illustrated in the diagram below.

Methodology:

-

Fermentation: Gymnoascus reessii is cultured on a solid-phase medium. The specific composition of the medium and the incubation conditions (temperature, duration) are critical for the production of secondary metabolites, including this compound.

-

Extraction: The solid culture is extracted with a suitable organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of fungal metabolites.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for the final purification of individual compounds like this compound.

Note: The detailed parameters for each step (e.g., specific solvents, gradients, and columns for HPLC) would be found in the primary literature and should be consulted for precise replication.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

| Technique | Ion | Formula |

| HRMS | [M+H]⁺ | C₂₇H₃₂N₅O₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural assignment of this compound. While the specific chemical shifts and coupling constants are reported in the primary literature, a summary of the key structural features identified by NMR is provided below.

-

Diketopiperazine Core: Characteristic signals for the diketopiperazine ring protons and carbons.

-

Isoprenyl Group: Resonances corresponding to the isoprene unit attached to the core structure.

-

Aromatic System: Signals indicating the presence of an indole or a related aromatic moiety.

Note: For unambiguous structural confirmation and comparison, it is imperative to refer to the complete NMR data in the original publication.

Signaling Pathways and Biological Activity

As of the latest available information, there are no published studies on the specific signaling pathways modulated by this compound. The biological activity of this compound was noted in its initial discovery, where it was isolated alongside Roquefortine C, the major antibacterial principle[1][2]. However, detailed studies on the specific biological targets and mechanisms of action for this compound have not been reported. The broader class of roquefortine alkaloids is known for a range of bioactivities, including neurotoxicity and antimicrobial effects[3][4][5].

Conclusion

This compound is a structurally interesting mycotoxin with potential for further scientific investigation. This guide provides the currently available physicochemical data and a framework for its isolation and characterization. Significant gaps in knowledge exist, particularly concerning its physical properties and biological mechanisms. Future research should focus on the full experimental determination of its physicochemical characteristics, the total synthesis to provide larger quantities for biological screening, and in-depth studies to elucidate its mode of action and potential therapeutic applications.

References

- 1. This compound, a diketopiperazine from an Australian isolate of Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Diketopiperazine from an Australian Isolate of Gymnoascus reessii | Microbial Screening Technologies [microbialscreening.com]

- 3. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Roquefortine C - Wikipedia [en.wikipedia.org]

Roquefortine E: A Technical Review of a Rare Diketopiperazine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E is a rare diketopiperazine alkaloid, first isolated from an Australian isolate of the fungus Gymnoascus reessii.[1][2] As a member of the roquefortine family of mycotoxins, it shares a structural relationship with the more extensively studied Roquefortine C. However, specific scientific literature on this compound, detailing its biological activity, mechanism of action, and synthesis, is notably scarce. This technical guide provides a comprehensive overview of the available information on this compound, placed within the broader context of roquefortine and diketopiperazine alkaloids. Due to the limited data, this review also highlights significant knowledge gaps to guide future research endeavors.

Introduction

Diketopiperazines (DKPs) are a large and diverse class of cyclic peptides synthesized by a wide array of organisms, including bacteria, fungi, and marine microorganisms.[3][4] These compounds are known to exhibit a remarkable range of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory effects.[3][5][6] The roquefortine alkaloids, a prominent family of indole diketopiperazines produced primarily by Penicillium and related fungal species, are of particular interest due to their complex structures and significant bioactivities.[1][2]

Roquefortine C, the most well-known member of this family, is a common fungal metabolite and a known mycotoxin found in various foods and beverages.[7] Its toxicological profile and mechanism of action have been the subject of considerable research.[7][8][9] In contrast, this compound remains an enigmatic member of this family, with its discovery in 2005 from Gymnoascus reessii being the primary reference in the scientific literature.[1][2] This guide aims to synthesize the limited available information on this compound and to leverage the knowledge of related compounds to provide a foundational understanding for researchers.

Chemical Structure

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity and mechanism of action of this compound. To provide a relevant framework, the known activities of the closely related Roquefortine C and the general class of diketopiperazine alkaloids are summarized below.

Inferred Activities from Roquefortine C

Roquefortine C exhibits a range of biological effects, including:

-

Neurotoxicity: At high doses, Roquefortine C is a potent neurotoxin.[7]

-

Interaction with Cytochrome P450: It has been shown to interact with and inhibit mammalian cytochrome P450 enzymes.[7][8] The mechanism involves the binding of an amino function to the heme iron, giving rise to a type II difference spectrum.[8]

-

Antimicrobial Properties: Roquefortine C possesses bacteriostatic activity, particularly against Gram-positive bacteria.[7][11] This effect is believed to be linked to the inhibition of bacterial respiration.[11]

General Activities of Diketopiperazine Alkaloids

The broader class of diketopiperazine alkaloids, to which this compound belongs, is known for a wide spectrum of bioactivities.[3][5][12] These include:

-

Antimicrobial

-

Antiviral

-

Anticancer[1]

-

Immunomodulatory

-

Antioxidant

-

Insecticidal

Given its structural classification, it is conceivable that this compound may possess some of these properties. However, empirical evidence is required to confirm any specific biological activity.

Synthesis and Biosynthesis

Chemical Synthesis

There are no published reports on the total synthesis of this compound. The chemical synthesis of related, complex diketopiperazines is often a challenging multi-step process.

Biosynthesis

The biosynthesis of Roquefortine C in Penicillium species is known to originate from the amino acids L-tryptophan and L-histidine.[9][10] A nonribosomal peptide synthetase (NRPS) is responsible for the initial condensation of these precursors to form a cyclodipeptide.[9] Subsequent enzymatic modifications, including prenylation and dehydrogenation, lead to the final structure of Roquefortine C.[9] It is hypothesized that the biosynthetic pathway of this compound in Gymnoascus reessii follows a similar route, although the specific enzymes and intermediates are unknown.

The general biosynthetic pathway for Roquefortine C is depicted below, which may serve as a model for the potential biosynthesis of this compound.

Caption: Putative biosynthetic pathway of Roquefortine C.

Quantitative Data

A thorough search of the existing literature did not yield any specific quantitative data for this compound, such as IC50 values, LD50 values, or spectroscopic data (NMR, IR, MS). The tables below are provided as a template for future research findings and to present the available data for the related compound, Roquefortine C, for comparative purposes.

Table 1: Biological Activity of Roquefortine C

| Activity | Test System | Value | Reference |

| Cytotoxicity (IC50) | Caco-2 cells | >100 µM | [13] |

| Affinity for P450 (Ks) | Rat liver microsomes | 0.2-8 µM | [8] |

| Minimal Inhibitory Concentration (MIC) | Gram-positive bacteria | ~80 µg/mL | [11] |

| Acute Toxicity (LD50) | Rats (intraperitoneal) | 15-20 mg/kg | [14] |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. The following represents a generalized workflow that would typically be employed in the discovery and initial characterization of a new natural product like this compound.

Caption: General workflow for natural product discovery.

Conclusion and Future Directions

This compound represents a significant knowledge gap within the field of mycotoxins and natural product chemistry. While its classification as a diketopiperazine from Gymnoascus reessii provides a starting point for investigation, a comprehensive understanding of its chemical and biological properties is currently lacking. Future research should prioritize the following:

-

Re-isolation and Structural Confirmation: Obtaining a pure sample of this compound is crucial for detailed structural elucidation using modern spectroscopic techniques.

-

Biological Screening: A broad-based biological screening of this compound is needed to identify any significant antimicrobial, cytotoxic, or other pharmacologically relevant activities.

-

Toxicological Assessment: Given the known toxicity of other roquefortine alkaloids, a thorough toxicological evaluation of this compound is warranted.

-

Synthetic Chemistry: The development of a synthetic route to this compound would provide access to larger quantities for in-depth biological studies and the generation of structural analogs for structure-activity relationship (SAR) studies.

-

Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic basis of this compound production in Gymnoascus reessii could reveal novel biosynthetic machinery.

Addressing these research questions will be instrumental in determining the potential of this compound as a lead compound for drug discovery or as a mycotoxin of concern. This technical guide serves as a foundational document to stimulate and guide these future investigations.

References

- 1. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Roquefortine C - Wikipedia [en.wikipedia.org]

- 8. Roquefortine | C22H23N5O2 | CID 21608802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities [mdpi.com]

- 10. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Penicillium roqueforti mycotoxins on Caco-2 cells: Acute and chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

Roquefortine Compounds: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Roquefortine compounds, with a primary focus on Roquefortine C, a mycotoxin produced by various Penicillium species.[1] This document summarizes key molecular interactions, toxicological effects, and biosynthetic pathways, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological processes.

Core Mechanisms of Action

Roquefortine C exerts its biological effects through multiple mechanisms, primarily targeting mammalian cytochrome P450 (CYP450) enzymes and exhibiting neurotoxic properties.[1] It also possesses bacteriostatic activity against Gram-positive bacteria.[1]

Inhibition of Cytochrome P450 Enzymes

A primary mechanism of action for Roquefortine C is the inhibition of various cytochrome P450 enzymes.[1] Spectroscopic analysis reveals that Roquefortine C interacts with the heme iron of these enzymes through its imidazole moiety, producing a characteristic Type II difference spectrum.[2][3][4] This interaction leads to the inhibition of the metabolic activity of several key human CYP450 isoforms, including CYP1A1, CYP1A2, CYP2D6, and CYP3A4.[2] The potent inhibitory effect, particularly on CYP1A1 and CYP1A2, suggests a potential for significant drug-drug interactions and alteration of xenobiotic metabolism.[2][4] The affinity for these enzymes is high, with dissociation constants (Ks) in the micromolar range.[2]

Neurotoxicity

Roquefortine C is a potent neurotoxin at high doses.[1] While the precise molecular mechanisms underlying its neurotoxicity are not fully elucidated, studies on neuro-2a cells suggest that its cytotoxic effects involve the induction of mitochondrial and lysosomal dysfunction, leading to ATP depletion and the generation of reactive oxygen species (ROS).[5] Although Roquefortine C is a tremorgenic mycotoxin, direct, high-affinity binding to GABA receptors has not been definitively established as its primary mode of action. The tremorgenic effects may be a downstream consequence of its broader neurotoxic activities. It is important to note that at the low concentrations found in cheese (0.05 to 1.47 mg/kg), Roquefortine C is considered safe for consumption.[1][6]

Antimicrobial Activity

Roquefortine C exhibits bacteriostatic activity, primarily against Gram-positive bacteria that contain haemoproteins.[1] The proposed mechanism for this antimicrobial action is the inhibition of bacterial respiration, as evidenced by a reduction in oxygen uptake in susceptible bacteria.[7] This effect is bacteriostatic rather than bactericidal, as inhibited cells can resume normal growth when the toxin is removed.[7]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of Roquefortine C with cytochrome P450 enzymes.

Table 1: Binding Affinity of Roquefortine C for Rat and Human Cytochrome P450 Isoforms

| Enzyme Source | Inducer | Ks (µM) |

| Rat Liver Microsomes | Various | 0.2 - 8 |

| Human P450 1A1 | - | High Affinity |

| Human P450 1A2 | - | High Affinity |

| Human P450 2D6 | - | High Affinity |

| Human P450 3A4 | - | High Affinity |

| Data sourced from PubChem CID 21608802.[2] |

Table 2: Inhibitory Concentration (IC50) of Roquefortine C against various Cytochrome P450 Activities

| P450 Isoform/Activity | Enzyme Source | IC50 (µM) |

| Testosterone 6β-hydroxylase (CYP3A) | Dexamethasone-induced rat liver microsomes | ~10 |

| Bromocriptine metabolism (CYP3A) | Dexamethasone-induced rat liver microsomes / P450 3A4 | > 50 |

| Benzphetamine N-demethylase | Phenobarbital-induced rat liver microsomes | > 30 |

| Ethoxyresorufin metabolism (CYP1A) | 3-Methylcholanthrene-induced rat liver microsomes / P450 1A1 & 1A2 | 0.1 |

| Data sourced from Aninat et al., 2001.[4] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Roquefortine C.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory effect of Roquefortine C on the activity of specific CYP450 isoforms.

General Protocol:

-

Incubation: Isoform-specific substrates are incubated with human liver microsomes or recombinant CYP450 enzymes in the presence of a series of concentrations of Roquefortine C.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

-

Termination: After a defined incubation period, the reaction is terminated, often by the addition of a solvent like acetonitrile.

-

Analysis: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each Roquefortine C concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[8][9][10]

Neuro-2a Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Roquefortine C on neuronal cells.

General Protocol:

-

Cell Seeding: Neuro-2a cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Roquefortine C for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the EC50 value is calculated.[11][12][13]

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of Roquefortine C.

Caption: Biosynthetic pathway of Roquefortine C from its amino acid precursors.

Caption: Proposed mechanism of Roquefortine C-induced neurotoxicity.

Caption: General experimental workflow for characterizing Roquefortine C's bioactivity.

Roquefortine D

Roquefortine D is a biosynthetic precursor to Roquefortine C.[14] It is formed by the prenylation of the cyclodipeptide cyclo(L-Trp-L-His) and is subsequently dehydrogenated to yield Roquefortine C.[15] While its role as an intermediate is established, comprehensive data on the specific biological activities and mechanism of action of Roquefortine D itself are limited in the current scientific literature.

Conclusion

Roquefortine C is a mycotoxin with a multifaceted mechanism of action, primarily characterized by its potent inhibition of cytochrome P450 enzymes and its neurotoxic effects at high concentrations. Its ability to interact with critical drug-metabolizing enzymes highlights the importance of monitoring its levels in food products. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its neurotoxicity and to explore the potential biological activities of its precursor, Roquefortine D. This guide provides a foundational understanding for researchers and professionals in drug development and food safety.

References

- 1. Roquefortine C - Wikipedia [en.wikipedia.org]

- 2. Roquefortine | C22H23N5O2 | CID 21608802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular requirements for inhibition of cytochrome p450 activities by roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roquefortine C occurrence in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. enamine.net [enamine.net]

- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 11. mdpi.com [mdpi.com]

- 12. In-vitro Neuro-2a cytotoxicity analysis and molecular docking investigation on potential anti-amyloid agents from Adiantumlunulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytotoxic Effects of Ochratoxin A in Neuro-2a Cells: Role of Oxidative Stress Evidenced by N-acetylcysteine [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Potential Biological Targets of Roquefortine E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roquefortine E belongs to the roquefortine class of mycotoxins, which are structurally complex alkaloids produced by various species of the Penicillium and Gymnoascus genera. While extensive research has been conducted on its close analog, Roquefortine C, specific data on the biological targets of this compound remains limited. This technical guide consolidates the existing knowledge on the biological interactions of roquefortine alkaloids, with a primary focus on the well-characterized activities of Roquefortine C, to provide a predictive framework and a strategic direction for the investigation of this compound's mechanism of action and potential therapeutic or toxicological relevance. The primary identified target of the roquefortine class is the cytochrome P450 (CYP450) enzyme system, with additional reports indicating neurotoxic and antimicrobial properties. This document outlines the key biological targets, summarizes quantitative interaction data, details relevant experimental protocols, and provides visual workflows to guide future research and drug development efforts centered on this compound.

Introduction

Roquefortine alkaloids, including Roquefortine C and E, are diketopiperazine-derived mycotoxins. Roquefortine C has been identified as a potent inhibitor of the mammalian cytochrome P450 (CYP450) enzyme system, a critical player in drug metabolism and xenobiotic detoxification.[1][2][3] Given the structural similarities between Roquefortine C and this compound, it is highly probable that this compound exhibits a similar inhibitory profile against CYP450 enzymes. Furthermore, reports of neurotoxicity and bacteriostatic activity against Gram-positive bacteria for Roquefortine C suggest that this compound may possess a similar spectrum of biological activities.[4][5][6]

This guide serves as a comprehensive resource for researchers initiating studies on this compound. By leveraging the data available for Roquefortine C, we present a foundational understanding of its likely biological targets and provide detailed methodologies to facilitate the empirical investigation of this compound's pharmacological and toxicological profile.

Primary Biological Target: Cytochrome P450 Enzymes

The most well-documented biological target for the roquefortine class of compounds is the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases.

Mechanism of Action

Studies on Roquefortine C have demonstrated that it interacts with various CYP450 isoforms, leading to enzyme inhibition.[1][2] The proposed mechanism of action involves the coordination of a nitrogen atom in the imidazole moiety of the roquefortine molecule to the heme iron of the cytochrome P450 enzyme.[2] This interaction gives rise to a characteristic Type II difference spectrum upon analysis with UV-vis spectroscopy, which is indicative of a direct binding event between an amino group and the heme iron center.[1][2] This binding event competitively inhibits the normal catalytic cycle of the CYP450 enzyme, thereby reducing its metabolic activity.

References

- 1. Roquefortine | C22H23N5O2 | CID 21608802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular requirements for inhibition of cytochrome p450 activities by roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of roquefortine on hepatic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial action of roquefortine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roquefortine C - Wikipedia [en.wikipedia.org]

Roquefortine E (C27H31N5O2): A Technical Guide for Researchers

An In-depth Examination of a Rare Diketopiperazine Alkaloid for Scientific and Drug Development Professionals

Introduction

Roquefortine E is a naturally occurring diketopiperazine alkaloid with the molecular formula C27H31N5O2. First isolated from an Australian soil isolate of the ascomycete Gymnoascus reessii, it represents a unique structural analogue within the broader roquefortine class of mycotoxins. Unlike its more prevalent congener, Roquefortine C, this compound possesses an additional isoprenyl group on the imidazole ring. This structural modification likely influences its biological activity, which has been reported as showing selective, albeit weak, antitumor properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, isolation, structural elucidation, and preliminary biological evaluation, to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

This compound is a complex heterocyclic molecule with a molecular weight of 457.57 g/mol . Its structure features a central diketopiperazine core fused to a tryptoline system, with a characteristic exocyclic double bond connected to a substituted imidazole ring. The presence of two isoprenyl units is a distinguishing feature.